BenchChemオンラインストアへようこそ!

Fosfluconazole

Aqueous solubility IV formulation Prodrug design

Fosfluconazole is the phosphate prodrug of fluconazole engineered to overcome the parent drug's poor aqueous solubility. With approximately 40-fold higher water solubility (>300 mg/mL vs. ~2 mg/mL), it enables therapeutic doses to be delivered in as little as 5 mL via IV bolus injection—directly addressing the clinical need in fluid-restricted critically ill patients. This essential reference standard supports formulation development, analytical method validation (AMV), quality control (QC), and pharmacokinetic studies in candidiasis and cryptococcosis models. Procure high-purity Fosfluconazole to advance your antifungal prodrug research with confidence.

Molecular Formula C13H13F2N6O4P
Molecular Weight 386.25 g/mol
CAS No. 194798-83-9
Cat. No. B1673567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfluconazole
CAS194798-83-9
SynonymsFosfluconazole;  Fosfluconazole, Procif;  UK 292663;  UK-292,663.
Molecular FormulaC13H13F2N6O4P
Molecular Weight386.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O
InChIInChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24)
InChIKeyGHJWNRRCRIGGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosfluconazole Procurement Guide: Water-Soluble Fluconazole Prodrug for Reduced-Volume IV Antifungal Therapy


Fosfluconazole (CAS 194798-83-9) is a phosphate prodrug of the triazole antifungal fluconazole, developed to overcome the poor aqueous solubility of the parent drug [1]. It is rapidly hydrolyzed by alkaline phosphatases in vivo to release active fluconazole [2]. This prodrug modification endows fosfluconazole with approximately 40-fold higher water solubility than fluconazole (>300 mg/mL vs. ~2-4 mg/mL), enabling intravenous bolus injection rather than high-volume infusion [3]. Approved in Japan as Prodif® for the treatment of deep-seated mycosis caused by Candida and Cryptococcus species, fosfluconazole offers a formulation advantage for fluid-restricted patients .

Why Fosfluconazole Cannot Be Interchanged with Generic Fluconazole in Critical IV Formulations


While both fosfluconazole and fluconazole deliver the same active antifungal moiety, they are not interchangeable in intravenous formulations. Fluconazole IV requires a dilute (2 mg/mL) infusion in saline, necessitating volumes of up to 200 mL for a 400 mg dose, which is clinically problematic in fluid-restricted critically ill patients . Fosfluconazole's phosphate prodrug design confers >300 mg/mL aqueous solubility, enabling delivery of an equivalent dose in as little as 5 mL via bolus injection [1]. Substituting generic fluconazole for fosfluconazole in these scenarios would reintroduce the fluid overload risk that the prodrug was engineered to eliminate, undermining the clinical rationale for its selection [2].

Quantitative Differentiation of Fosfluconazole: Head-to-Head Data vs. Fluconazole and In-Class Alternatives


Aqueous Solubility: 40-Fold Increase Over Fluconazole Enables Bolus IV Injection

Fosfluconazole exhibits approximately 40-fold higher aqueous solubility than its parent drug fluconazole. Fosfluconazole solubility exceeds 300 mg/mL [1], while fluconazole is limited to ~2 mg/mL in standard IV formulations . This translates directly to infusion volume reduction: a 400 mg fluconazole-equivalent dose of fosfluconazole can be administered in as little as 5 mL via bolus injection, compared to the 200 mL infusion required for the same dose of fluconazole IV [2].

Aqueous solubility IV formulation Prodrug design

Bioequivalence of Systemic Exposure: 96.8% Bioavailability vs. Fluconazole IV

In a multiple-dose crossover study, fosfluconazole (1000 mg once daily for 14 days) was compared to fluconazole (800 mg once daily for 14 days). The estimated mean (90% CI) bioavailability of fluconazole from fosfluconazole was 96.8% (94.5, 99.2), with a Cmax,ss ratio of 98.3% (93.3, 103.5) [1]. Single-dose studies in Japanese and Caucasian subjects demonstrated similar bioavailability: 95.2% and 100.6%, respectively [2]. This confirms that fosfluconazole achieves systemic fluconazole exposure equivalent to direct fluconazole administration, with less than 1% of the fosfluconazole dose excreted unchanged in urine [1].

Bioavailability Pharmacokinetics Prodrug conversion

Rapid Achievement of Steady State: 2-Day Loading Dose Regimen vs. 10 Days Standard Dosing

Fosfluconazole's pharmacokinetics allow for a 2-day loading dose regimen that achieves target fluconazole steady-state plasma concentrations by day 3. In contrast, the standard 500 mg daily dose without loading requires approximately 10 days to reach steady state [1]. A multiple-dose study compared three regimens: no loading dose (500 mg for 10 days), one loading dose (1000 mg day 1 + 500 mg for 9 days), and two loading doses (1000 mg days 1-2 + 500 mg for 8 days). Only the two-loading-dose regimen achieved target steady-state concentrations by day 3, while the other regimens did not reach steady state until later in the dosing period [2].

Loading dose Pharmacokinetics Steady state

Clinical Efficacy in Deep-Seated Mycosis: Phase III Efficacy Rates of 73.8-91.7%

Fosfluconazole was evaluated in Phase III clinical trials using the 2-day-loading dose regimen in patients with deep-seated mycosis caused by Candida and Cryptococcus species. The efficacy rate was 73.8% in the domestic Phase III study and 91.7% in the foreign Phase III study [1][2]. These results are comparable to historical efficacy data for fluconazole, which has demonstrated clinical success rates of 77-87% in various studies of oropharyngeal and esophageal candidiasis [3]. Importantly, adverse events were observed in only 19.4% (31/160) of patients across both studies, with no clinically significant adverse events reported [1].

Clinical efficacy Phase III trial Deep-seated mycosis

In Vitro to In Vivo Activity Translation: 25-Fold Lower Potency In Vitro, Equivalent Efficacy In Vivo

Fosfluconazole demonstrates no significant antifungal activity in vitro, being at least 25-fold less potent than fluconazole against Candida species and Cryptococcus neoformans in cell-free assays [1]. However, in rat models of acute systemic candidiasis and intracranial cryptococcosis, fosfluconazole retained the antifungal potency and efficacy of fluconazole [1]. This discrepancy is due to the prodrug's requirement for enzymatic activation by alkaline phosphatases, which occurs efficiently in vivo but not in standard in vitro susceptibility testing. The apparent half-life of fosfluconazole bioconversion in intestinal mucosal preparations is approximately 10 minutes [2].

In vitro activity Prodrug activation Antifungal efficacy

Hepatic Impairment: No Dose Adjustment Required Despite Faster Conversion

A study in subjects with mild to moderate hepatic impairment found that fosfluconazole was more rapidly converted to fluconazole compared to healthy controls. However, the fluconazole pharmacokinetic parameters (AUC, Cmax, clearance) were not statistically significantly affected by hepatic impairment [1]. This suggests that no dose adjustment of fosfluconazole is required when administered to patients with mild to moderate hepatic impairment. In contrast, many antifungal agents, including some azoles like voriconazole, require significant dose adjustments or are contraindicated in hepatic impairment [2].

Hepatic impairment Pharmacokinetics Dose adjustment

High-Value Application Scenarios for Fosfluconazole Based on Quantitative Differentiation Data


IV Antifungal Therapy in Fluid-Restricted Critically Ill Patients

In intensive care settings, patients with cardiac failure, renal impairment, or respiratory compromise often have strict fluid restrictions. Fosfluconazole's 40-fold higher solubility (>300 mg/mL vs. ~2 mg/mL for fluconazole) enables delivery of therapeutic doses in 5 mL bolus injections rather than 200 mL infusions, directly addressing this clinical need [6][4]. This is the primary indication supported by the prodrug design rationale and clinical data.

Rapid Therapeutic Antifungal Coverage Using 2-Day Loading Dose Protocol

For severe deep-seated mycosis caused by Candida or Cryptococcus species, the 2-day loading dose regimen (1000 mg on days 1-2 followed by 500 mg daily) achieves steady-state fluconazole concentrations by day 3, approximately 7 days earlier than standard dosing without loading [6][4]. This accelerated pharmacokinetic profile is particularly valuable in acute care scenarios where early therapeutic levels are critical.

Treatment of Fungal Peritonitis in Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients

Fosfluconazole's high water solubility makes it a candidate for intraperitoneal administration in CAPD patients with fungal peritonitis. Rat peritoneal dialysis studies demonstrate that both fluconazole and fosfluconazole can be administered intraperitoneally, with fosfluconazole converting to active fluconazole in the peritoneal cavity [6]. This application leverages the unique solubility advantage of the prodrug.

Clinical Management of Hepatically Impaired Patients Without Dose Adjustment

In patients with mild to moderate hepatic impairment requiring antifungal therapy, fosfluconazole offers a simplified dosing approach. Studies confirm that although fosfluconazole is more rapidly converted to fluconazole in hepatically impaired subjects, the resulting fluconazole pharmacokinetic parameters (AUC, Cmax, clearance) are not significantly affected, and no dose adjustment is required [6]. This contrasts with agents like voriconazole that mandate dose reductions in hepatic impairment, reducing pharmacy complexity and potential dosing errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfluconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.